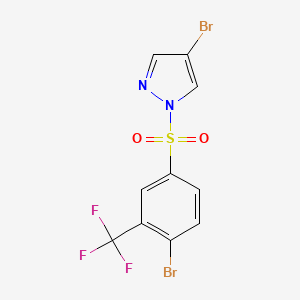

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole

Description

BenchChem offers high-quality 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br2F3N2O2S/c11-6-4-16-17(5-6)20(18,19)7-1-2-9(12)8(3-7)10(13,14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMVCKIBDVBTCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N2C=C(C=N2)Br)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br2F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674646 | |

| Record name | 4-Bromo-1-[4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-72-9 | |

| Record name | 4-Bromo-1-[4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole (CAS No. 1072944-72-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole, a halogenated aromatic compound with significant potential in medicinal chemistry and drug discovery. The document details its chemical identity, a proposed synthetic pathway with a detailed experimental protocol, and predicted spectroscopic characteristics. Furthermore, it explores the rationale behind its molecular design, drawing upon the well-established biological activities of pyrazole-sulfonamide scaffolds and the influence of bromo- and trifluoromethyl-substituents on pharmacokinetic and pharmacodynamic properties. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds for therapeutic applications.

Introduction: The Rationale for a Disubstituted Pyrazole Sulfonamide

The convergence of a pyrazole ring, a sulfonamide linker, and specific halogen substitutions in 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole creates a molecule of significant interest for drug development. Pyrazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. The sulfonamide group is another critical pharmacophore, known for its diverse therapeutic applications, from antimicrobial agents to anticancer drugs[3][4].

The strategic placement of bromine and trifluoromethyl groups is a common and effective strategy in modern drug design. Bromine atoms can enhance binding affinity to target proteins through halogen bonding and improve pharmacokinetic properties. The trifluoromethyl group is a powerful modulator of a molecule's electronic and metabolic properties, often increasing metabolic stability, lipophilicity, and binding affinity. This guide will delve into the synthesis, characterization, and potential applications of this promising, yet under-characterized, molecule.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1072944-72-9 | Pharmaffiliates |

| Molecular Formula | C₁₀H₅Br₂F₃N₂O₂S | Pharmaffiliates |

| Molecular Weight | 434.03 g/mol | Pharmaffiliates |

| Canonical SMILES | C1=C(C=NN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F)Br | PubChem |

| InChI Key | Not Available | |

| Appearance | Predicted to be a solid | General knowledge |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |

Synthesis and Mechanism

Proposed Synthetic Scheme

Caption: Proposed synthesis of the target compound.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the deprotonated pyrazole nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. A base, such as triethylamine or diisopropylethylamine, is crucial to deprotonate the 4-bromopyrazole, thereby activating it as a nucleophile. The subsequent displacement of the chloride leaving group results in the formation of the desired N-S bond. The choice of an aprotic solvent like dichloromethane or tetrahydrofuran is standard for this type of reaction to avoid unwanted side reactions with the sulfonyl chloride[7].

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for N-sulfonylation of pyrazoles[7].

Materials:

-

4-Bromopyrazole (1.0 eq)

-

4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.05 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of 4-bromopyrazole (1.0 eq) in anhydrous dichloromethane (10 vol) under a nitrogen atmosphere at 0-10 °C, add triethylamine (1.5 eq) dropwise.

-

Stir the reaction mixture at the same temperature for 15-20 minutes.

-

Add a solution of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane (5 vol) dropwise to the reaction mixture at 0-10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water (10 vol) and stir for 10 minutes.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 vol).

-

Combine the organic layers, wash with brine (10 vol), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for the title compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its constituent fragments and data from closely related structures.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the pyrazole ring protons and the aromatic protons of the benzenesulfonyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.0 - 8.2 | d | ~ 2.0 | H-Ar (proton ortho to the sulfonyl group) |

| ~ 7.8 - 8.0 | dd | ~ 8.5, 2.0 | H-Ar (proton ortho to the trifluoromethyl group) |

| ~ 7.6 - 7.8 | d | ~ 8.5 | H-Ar (proton ortho to the bromine atom) |

| ~ 7.7 | s | Pyrazole C5-H | |

| ~ 7.5 | s | Pyrazole C3-H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for the carbon atoms of both aromatic rings and the pyrazole ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Pyrazole C5 |

| ~ 138 | Ar-C (C-SO₂) |

| ~ 135 | Ar-C (C-Br) |

| ~ 132 | Ar-CH |

| ~ 130 | Pyrazole C3 |

| ~ 128 (q) | Ar-C (C-CF₃) |

| ~ 125 | Ar-CH |

| ~ 122 (q, J ≈ 270 Hz) | CF₃ |

| ~ 95 | Pyrazole C4 (C-Br) |

Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 434, with a characteristic isotopic pattern due to the presence of two bromine atoms. Key fragmentation patterns would likely involve the cleavage of the N-S bond.

Potential Applications in Drug Discovery

The structural motifs present in 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole suggest its potential as a scaffold for the development of novel therapeutic agents.

Kinase Inhibition

Many pyrazole derivatives are known to be potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The N-arylsulfonylpyrazole scaffold can be designed to target the ATP-binding site of various kinases. The bromo and trifluoromethyl substituents can be tailored to enhance selectivity and potency against specific kinase targets.

Antimicrobial and Antiviral Activity

Sulfonamides were among the first effective antimicrobial agents, and their derivatives continue to be explored for this purpose[4][8]. Pyrazole derivatives have also demonstrated a broad spectrum of antimicrobial and antiviral activities[2]. The combination of these two pharmacophores in the target molecule, along with the lipophilic character imparted by the halogen substituents, makes it a promising candidate for screening against various pathogens.

Anti-inflammatory and Analgesic Properties

Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. The anti-inflammatory and analgesic potential of pyrazole derivatives is well-documented[2]. The sulfonamide moiety is also present in some anti-inflammatory agents. Therefore, the title compound warrants investigation for its potential to modulate inflammatory pathways.

Future Perspectives and Workflow

The synthesis and characterization of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole is the first step in exploring its therapeutic potential. The following workflow outlines a logical progression for its further investigation.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. sci-hub.box [sci-hub.box]

- 6. Sci-Hub. ChemInform Abstract: Multicomponent Reaction for Synthesis of N‐Arylsulfonyl Pyrazoles. / ChemInform, 2014 [sci-hub.se]

- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Substituted Pyrazoles: A Privileged Scaffold for Novel Therapeutic Agents

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1] Its remarkable structural versatility and ability to engage in a multitude of non-covalent interactions have established it as a "privileged scaffold" for the design of potent and selective therapeutic agents.[1] This guide provides an in-depth exploration of the key therapeutic targets modulated by substituted pyrazoles, with a focus on oncology, neurodegenerative disorders, and inflammatory diseases. We will delve into the mechanistic rationale behind the selection of these targets, examine the structure-activity relationships that govern the potency and selectivity of pyrazole-based inhibitors, and provide detailed, field-proven experimental protocols for target validation and characterization. This technical guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the pyrazole scaffold in their therapeutic programs.

The Pyrazole Core: A Foundation for Diverse Bioactivity

The pyrazole ring system's unique electronic properties and synthetic tractability allow for the strategic placement of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This adaptability has led to the development of numerous marketed drugs and a robust pipeline of clinical candidates across a wide range of diseases.[3][4] The success of pyrazole-based drugs stems from their ability to mimic the binding motifs of endogenous ligands, thereby effectively modulating the activity of key biological targets.

Key Therapeutic Arenas and Their Molecular Targets

Oncology: Targeting the Engines of Cancer Proliferation

Substituted pyrazoles have emerged as a powerful class of anti-cancer agents, primarily through their ability to inhibit protein kinases, which are critical regulators of cell growth, differentiation, and survival.[5][6] Dysregulation of kinase activity is a hallmark of many cancers, making them highly attractive therapeutic targets.[6]

2.1.1. Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[7] Their aberrant activation is a common feature of cancer cells, leading to uncontrolled proliferation. Pyrazole derivatives have been extensively investigated as CDK inhibitors.[6] The pyrazole scaffold can be elaborated with substituents that occupy the ATP-binding pocket of CDKs, leading to potent and selective inhibition.[8]

Experimental Protocol: In Vitro CDK Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a substituted pyrazole against a specific CDK enzyme.

Objective: To determine the IC50 value of a test compound against a purified CDK/cyclin complex.

Materials:

-

Purified recombinant CDK/cyclin enzyme (e.g., CDK2/Cyclin A)

-

Substrate peptide (e.g., Histone H1)

-

³²P-ATP or a suitable fluorescence-based ATP analog

-

Test compound (substituted pyrazole) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent

-

96-well microtiter plates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, the substrate peptide, and the diluted test compound.

-

Initiate the kinase reaction by adding the CDK/cyclin enzyme and ATP (spiked with ³²P-ATP if using a radiometric assay).

-

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ³²P-ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

For luminescence-based assays, add the Kinase-Glo® reagent and measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices: The choice of a purified enzyme system allows for the direct assessment of the compound's effect on the target kinase without the confounding variables of a cellular environment. The use of a specific substrate and ATP concentration ensures that the assay is sensitive and reproducible. The IC50 value provides a quantitative measure of the compound's potency.

2.1.2. Vascular Endothelial Growth Factor Receptors (VEGFRs): Starving Tumors of Their Blood Supply

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs are key mediators of this process.[9] Pyrazole-containing compounds have been successfully developed as inhibitors of VEGFR kinases, thereby blocking the signaling pathways that lead to angiogenesis.[6] The pyrazole core often serves as a scaffold to present substituents that interact with the hinge region and the hydrophobic pocket of the VEGFR kinase domain.[9]

2.1.3. Other Prominent Kinase Targets in Oncology

| Kinase Target | Rationale for Targeting | Example Pyrazole-Based Modality |

| p38 MAP Kinase | Involved in inflammatory responses and cell stress; implicated in cancer progression.[10] | Pyrazole inhibitors designed based on crystal structures.[10] |

| Fibroblast Growth Factor Receptors (FGFRs) | Overexpressed in various tumors, driving cell proliferation and survival.[11] | Orally bioavailable, pan-FGFR inhibitors with dose-dependent anticancer activity.[11] |

| PI3 Kinase | Central node in a signaling pathway that promotes cell growth and survival.[12] | Potent inhibitors with excellent cytotoxicity against breast cancer cells.[12] |

Neurodegenerative Disorders: Combating Neuronal Decline

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug discovery.[3] Substituted pyrazoles offer a versatile platform to develop agents that can modulate multiple targets implicated in these complex disorders.[13][14]

2.2.1. Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE): Restoring Neurotransmitter Balance

Inhibition of MAO-A and MAO-B can increase the levels of key neurotransmitters in the brain, offering symptomatic relief in Parkinson's disease and depression.[13][14] Similarly, inhibiting AChE, the enzyme that breaks down acetylcholine, is a therapeutic strategy for Alzheimer's disease.[13][14] Pyrazoline derivatives, a reduced form of pyrazoles, have shown promise as inhibitors of both MAO and AChE.[13][14]

Signaling Pathway: MAO and AChE in Neurotransmission

Caption: Pyrazole inhibitors block MAO and AChE, increasing neurotransmitter availability.

2.2.2. Oxidative Stress: A Common Denominator in Neurodegeneration

Excessive production of reactive oxygen species (ROS) contributes to neuronal damage in various neurodegenerative conditions.[15] Boron-based 1H-pyrazole redox regulators have been designed to combat oxidative stress through a dual mechanism of action, acting as both an antioxidant and a pro-drug for an established neuroprotective agent.[15]

Inflammatory Diseases: Quelling the Fire of Inflammation

The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, being a prominent example.[16]

2.3.1. Cyclooxygenase (COX) Enzymes: Key Mediators of Inflammation and Pain

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[16] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. The selective inhibition of COX-2 by pyrazole-based drugs like celecoxib provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[16] The design of these selective inhibitors relies on subtle structural differences in the active sites of COX-1 and COX-2, which can be exploited by appropriately substituted pyrazoles.

Experimental Workflow: Assessing COX-2 Selectivity

Caption: Workflow for determining the COX-2 selectivity of a pyrazole compound.

Structure-Activity Relationships (SAR): The Key to Potency and Selectivity

The therapeutic efficacy of a substituted pyrazole is intimately linked to the nature and position of its substituents.[17][18] Systematic SAR studies are crucial for optimizing lead compounds into clinical candidates. Key considerations include:

-

Substitution Pattern: The placement of substituents on the pyrazole ring significantly influences the compound's interaction with its target.[9]

-

Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the pyrazole core and its ability to form hydrogen bonds.[2]

-

Steric Hindrance: The size and shape of the substituents can dictate the compound's ability to fit into the binding pocket of the target protein.[19]

-

Lipophilicity: The overall lipophilicity of the molecule affects its solubility, permeability, and metabolic stability.[2]

Future Directions: Expanding the Therapeutic Landscape of Pyrazoles

The exploration of substituted pyrazoles in drug discovery is far from complete. Emerging areas of research include:

-

Targeting Protein-Protein Interactions: Designing pyrazole-based molecules that can disrupt disease-relevant protein-protein interactions.

-

Dual-Target Inhibitors: Developing single molecules that can modulate two or more targets simultaneously, which may offer synergistic efficacy and overcome drug resistance.[4]

-

Covalent Inhibitors: Incorporating reactive groups onto the pyrazole scaffold to form covalent bonds with the target protein, leading to prolonged and irreversible inhibition.

Conclusion

Substituted pyrazoles represent a remarkably versatile and clinically validated scaffold for the development of novel therapeutics. Their ability to target a wide array of enzymes and receptors with high potency and selectivity has cemented their importance in medicinal chemistry. A thorough understanding of the structure-activity relationships and the mechanistic basis of their interactions with biological targets will continue to drive the discovery of next-generation pyrazole-based drugs for a multitude of human diseases.

References

- Samara Journal of Science. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.

- Zhang, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(5), 1387.

- Ahsan, M. J., & Ali, A. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 37965–37980.

- Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5431.

- Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945.

- Kumar, A., & Singh, R. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2145–2167.

- Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2174358.

- Ahsan, M. J., & Ali, A. (2022).

- ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

-

Hilaris Publisher. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Retrieved from [Link]

- ResearchGate. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.

-

Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

ACS Publications. (2002). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Retrieved from [Link]

-

ResearchGate. (2025). New Substituted Pyrazole Derivatives Targeting COXs as Potential Safe Anti-Inflammatory Agents. Retrieved from [Link]

-

University of Manitoba. (2025). Dual-Role Boron-Based Pyrazole Redox Regulators for the Treatment of Neurodegenerative Diseases. Retrieved from [Link]

-

Karrouchi, K., et al. (2020). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Retrieved from [Link]

-

RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and new pyrazole derivatives and their anticancer evaluation. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

-

PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rroij.com [rroij.com]

- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. manitoba.portals.in-part.com [manitoba.portals.in-part.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ajphs.com [ajphs.com]

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole mechanism of action hypothesis

An In-depth Technical Guide to the Hypothesized Mechanism of Action for 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole

Abstract

This technical guide delineates a plausible mechanism of action for the novel compound 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole. Based on a comprehensive analysis of its structural motifs—a substituted pyrazole core, a sulfonamide linkage, and halogen and trifluoromethyl embellishments—we hypothesize its primary mode of action to be the targeted inhibition of specific metalloenzymes, with a secondary potential for disrupting protein-protein interactions within key signaling cascades. This document provides the theoretical framework for this hypothesis, supported by evidence from analogous chemical structures, and outlines a rigorous, multi-faceted experimental strategy for its validation. The intended audience for this guide includes researchers, scientists, and drug development professionals dedicated to the exploration of novel therapeutic agents.

Introduction and Structural Rationale

The chemical entity 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole is a complex heterocyclic compound, the structure of which suggests a high potential for specific biological activity. A systematic deconstruction of its molecular architecture provides the foundation for our mechanistic hypothesis.

-

The Pyrazole Core: The pyrazole ring is a well-established pharmacophore present in a multitude of clinically approved drugs and investigational molecules.[1][2][3][4][5] Derivatives of this scaffold are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[5][6] The inherent versatility of the pyrazole nucleus allows for diverse substitutions, enabling fine-tuning of its physicochemical and biological properties.[7]

-

The Sulfonamide Moiety: The presence of a sulfonyl group (-SO2-) linking the pyrazole and the substituted phenyl ring is a critical feature. Sulfonamides are a cornerstone of medicinal chemistry, famously represented by the sulfa class of antibiotics. More broadly, this functional group is recognized for its ability to act as a zinc-binding group, making it a common feature in the design of metalloenzyme inhibitors, particularly carbonic anhydrases.[8][9]

-

Trifluoromethyl and Bromo Substitutions: The trifluoromethyl (-CF3) group on the phenyl ring is a bioisostere of a methyl group but with significantly different electronic properties. It is highly lipophilic and electron-withdrawing, which can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its target.[10][11] The bromine atoms on both the pyrazole and phenyl rings also increase lipophilicity and can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-target binding affinity and specificity.

Based on this structural analysis, we propose a primary and a secondary hypothesis for the mechanism of action of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole.

Primary Hypothesis: Inhibition of Metalloenzymes

We postulate that the primary mechanism of action for 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole is the inhibition of one or more members of the metalloenzyme family, such as carbonic anhydrases (CAs) or matrix metalloproteinases (MMPs).

Rationale: The sulfonamide moiety is a strong predictor of this activity.[8] The nitrogen atom of the sulfonamide can coordinate with the zinc ion present in the active site of these enzymes, effectively blocking substrate access and inhibiting their catalytic function. The substituted phenyl and pyrazole rings would then occupy adjacent hydrophobic pockets within the enzyme's active site, with the trifluoromethyl and bromo groups contributing to the binding affinity and selectivity for specific isoforms.

Experimental Validation of the Primary Hypothesis

A systematic approach is required to validate this hypothesis, beginning with broad screening and progressing to detailed kinetic and structural studies.

2.1. Initial Screening: Pan-Enzyme Inhibition Assays

The initial step is to screen the compound against a panel of representative metalloenzymes.

| Enzyme Class | Representative Isoforms | Assay Principle | Expected Outcome |

| Carbonic Anhydrases | hCA I, II, IX, XII | Esterase activity assay using p-nitrophenyl acetate | Dose-dependent inhibition of enzyme activity |

| Matrix Metalloproteinases | MMP-2, MMP-9 | FRET-based peptide cleavage assay | Dose-dependent inhibition of peptide cleavage |

2.2. Detailed Kinetic Analysis

For any "hits" identified in the initial screen, detailed kinetic studies are essential to determine the mode of inhibition.

Protocol: Enzyme Inhibition Kinetics

-

Enzyme Preparation: Recombinant human enzyme (e.g., hCA II or MMP-9) is prepared in the appropriate assay buffer.

-

Substrate and Inhibitor Preparation: A stock solution of the substrate and serial dilutions of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole are prepared in a suitable solvent (e.g., DMSO).

-

Assay Procedure:

-

Varying concentrations of the substrate are incubated with a fixed concentration of the enzyme in the presence of different concentrations of the inhibitor.

-

The reaction is initiated by the addition of the substrate.

-

The reaction progress is monitored spectrophotometrically or fluorometrically over time.

-

-

Data Analysis:

-

Initial reaction velocities are calculated for each substrate and inhibitor concentration.

-

The data is plotted using Lineweaver-Burk or Michaelis-Menten kinetics to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

2.3. Structural Elucidation: X-ray Crystallography

To definitively confirm the binding mode, co-crystallization of the compound with the target enzyme is the gold standard.

Workflow: Co-crystallization and Structure Determination

A diagram illustrating the workflow for determining the co-crystal structure of the compound with its target enzyme.

Secondary Hypothesis: Modulation of Kinase Signaling Pathways

As a secondary hypothesis, we propose that 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole could act as a modulator of intracellular kinase signaling pathways.

Rationale: The pyrazole scaffold is a component of several known kinase inhibitors.[12] For instance, some pyrazole derivatives have been shown to inhibit kinases such as EGFR, VEGFR-2, and CDK.[12] The overall shape and electronic properties of the molecule could allow it to bind to the ATP-binding pocket of certain kinases, thereby inhibiting their phosphotransferase activity. The trifluoromethylphenyl moiety is also a common feature in kinase inhibitors, such as Sorafenib, where it contributes to binding affinity.[11]

Experimental Validation of the Secondary Hypothesis

3.1. Kinase Panel Screening

A broad screening against a panel of human kinases is the first step to identify potential targets.

Protocol: In Vitro Kinase Inhibition Assay

-

Kinase Panel: A commercially available panel of several hundred recombinant human kinases is utilized.

-

Assay Format: A common format is a radiometric assay using [γ-33P]-ATP or a fluorescence-based assay.

-

Procedure:

-

The compound is incubated with each kinase, a specific substrate peptide, and ATP.

-

The amount of phosphorylated substrate is quantified.

-

-

Data Analysis: The percentage of inhibition at a fixed concentration (e.g., 10 µM) is determined.

3.2. Cellular Assays to Confirm Target Engagement

For any identified kinase targets, cellular assays are crucial to confirm that the compound can inhibit the kinase in a physiological context.

Workflow: Cellular Target Engagement

A diagram outlining the workflow to assess the inhibition of a specific kinase signaling pathway in a cellular context.

Integrated Mechanistic Model

Based on the outcomes of the proposed experiments, an integrated model of the compound's mechanism of action can be constructed. It is plausible that the compound exhibits polypharmacology, acting on both a primary metalloenzyme target and secondary kinase targets, which could lead to synergistic therapeutic effects.

Conclusion

The unique chemical structure of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole provides a strong basis for the hypothesis that it functions as a targeted inhibitor of metalloenzymes, with a secondary potential to modulate kinase signaling pathways. The experimental framework detailed in this guide offers a comprehensive and rigorous approach to elucidate its precise mechanism of action, a critical step in its journey towards potential therapeutic application.

References

- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.).

- Martina, M. C., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC, PubMed Central.

- 4-bromo-1-(trifluoromethyl)-1H-pyrazole | 1046831-97-3. (n.d.). Benchchem.

- Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. (n.d.).

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC, NIH.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.

- Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020).

- Current status of pyrazole and its biological activities. (n.d.). PMC, PubMed Central.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC, PubMed Central.

- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). PMC, PubMed Central.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Safe Handling and Storage of Aryl Sulfonyl Pyrazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Aryl Sulfonyl Pyrazole Scaffold

Aryl sulfonyl pyrazoles represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents, most notably the selective COX-2 inhibitor class of drugs such as Celecoxib.[1][2] Their unique three-dimensional structure and electronic properties, conferred by the nitrogen-containing pyrazole ring and the sulfonyl linkage, allow for potent and selective interactions with biological targets.[3][4] This biological significance necessitates their widespread use in drug discovery and development pipelines.[5] However, the very chemical features that make them effective pharmacophores also dictate specific requirements for their handling and storage to ensure compound integrity, experimental reproducibility, and, most critically, personnel safety.

This guide provides an in-depth framework for the safe and effective management of aryl sulfonyl pyrazole compounds in a research environment. It moves beyond mere procedural steps to explain the underlying chemical principles, empowering researchers to make informed decisions and foster a culture of safety and scientific rigor.

Foundational Safety: Hazard Identification and Risk Mitigation

Before any handling operations commence, a thorough risk assessment is mandatory. The specific hazards of a novel aryl sulfonyl pyrazole may not be fully characterized; therefore, a conservative approach, treating the compound as potentially potent and hazardous, is the most prudent course of action.[6][7]

2.1. Inherent Chemical Hazards

Based on the representative member Celecoxib and general heterocyclic chemistry, the primary hazards include:

-

Reproductive Toxicity: Certain compounds in this class are classified as Reproductive Toxicity 1B, with evidence suggesting they may damage fertility or the unborn child.[8][9][10]

-

Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure may cause damage to organs.[8][9]

-

Skin and Eye Irritation/Sensitization: As with many fine chemical powders, aryl sulfonyl pyrazoles can cause serious eye irritation and may lead to allergic skin reactions upon contact.[2][10]

-

Aquatic Toxicity: Many of these compounds are toxic or very toxic to aquatic life with long-lasting effects, necessitating stringent waste disposal protocols.[8][9]

2.2. The Hierarchy of Controls: A Self-Validating Safety System

To mitigate these risks, a multi-layered safety approach, known as the hierarchy of controls, must be implemented. This system prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

4.2. Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details a common procedure and integrates safety and accuracy checkpoints.

Objective: To accurately prepare a 10 mM stock solution of an aryl sulfonyl pyrazole (MW = 400.0 g/mol ) for use in biological assays.

Materials:

-

Aryl sulfonyl pyrazole powder

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Chemical fume hood

-

Appropriate PPE (goggles, nitrile gloves, lab coat)

-

Amber glass vial with a PTFE-lined cap

-

Micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Pre-Calculation: Determine the mass required. For 1 mL of a 10 mM solution:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass = 0.010 mol/L * 0.001 L * 400.0 g/mol * 1000 mg/g = 4.0 mg

-

-

Setup: Don all required PPE. Perform all subsequent steps in a chemical fume hood.

-

Weighing: Tare a clean, dry amber vial on the analytical balance. Carefully add approximately 4.0 mg of the aryl sulfonyl pyrazole powder to the vial. Record the exact mass to at least four decimal places (e.g., 4.12 mg).

-

Expertise Note: Weighing directly into the final storage vial minimizes material loss and potential for contamination during transfer.

-

-

Solvent Addition: Based on the actual mass, calculate the precise volume of DMSO needed.

-

Volume (µL) = [Mass (mg) / MW ( g/mol )] / Molarity (mol/L) * 1,000,000 (µL/L)

-

Volume = [4.12 mg / 400.0 g/mol ] / 0.010 mol/L * 1,000,000 µL/L = 1030 µL

-

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

-

Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid has dissolved. If necessary, gentle warming or sonication can be used, but check for compound stability under these conditions first.

-

Labeling & Storage: Clearly label the vial with the compound name, exact concentration, solvent, date, and your initials. Store the vial in a labeled secondary container at -20°C or below.

Contingency Planning: Spill and Waste Management

Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.

5.1. Spill Response

-

Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or generates significant dust.

-

Isolate: Secure the area to prevent unauthorized entry.

-

PPE: Don appropriate PPE, including a respirator if dust is airborne. [11]4. Containment: For a solid spill, gently cover with a plastic-backed absorbent pad to prevent dust from becoming airborne. [12]Do not sweep dry powder.

-

Neutralization/Cleanup: For small spills, use a commercial chemical spill kit. Wet the absorbent material with an appropriate solvent (e.g., isopropanol) to dampen the powder, then carefully wipe the area from the outside in. Place all contaminated materials into a labeled hazardous waste bag.

-

Decontamination: Clean the spill area thoroughly with soap and water. [9] 5.2. Waste Disposal

Aryl sulfonyl pyrazole waste is considered hazardous chemical waste. [6][13]* Segregation: Do not mix this waste with other waste streams. [6]* Solid Waste: Collect unused powder, contaminated PPE, and spill cleanup materials in a clearly labeled, sealed, and chemically compatible hazardous waste container. [6]* Liquid Waste: Collect unused solutions in a labeled, sealed hazardous waste container. Do not pour down the drain. [8]* Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department according to local and national regulations. [6][14] By integrating these principles of hazard awareness, engineering controls, and meticulous laboratory practice, researchers can safely and effectively work with aryl sulfonyl pyrazoles, ensuring both personal safety and the integrity of their scientific endeavors.

References

-

Pii International. (n.d.). Managing Risks with Potent Pharmaceutical Products. Pharm-Int. Retrieved from [Link]

-

Keche, A. P., et al. (2014). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

-

Arvia Technology. (n.d.). Pyrazole Removal From Water. Retrieved from [Link]

-

AA Blocks. (2025, January 18). Safety Data Sheet - Ethyl 3-([4-(4-chlorophenyl)piperazin-1-yl]sulfonyl)-1h-pyrazole-4-carboxylate. Retrieved from [Link]

-

Mahmoud, A. R. (2025, October 5). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Retrieved from [Link]

-

Kletskii, M. E., et al. (2025, November 28). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

-

Siegfried. (2023, November 10). Safety first: Considerations when formulating high potency compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Canadian Agency for Drugs and Technologies in Health. (n.d.). Safe handling of hazardous drugs. PMC. Retrieved from [Link]

-

JETIR. (2024, June). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

-

Aenova Group. (n.d.). Safe and Efficient Handling of High Potent Drug Products. Retrieved from [Link]

-

Jasinki, R., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. Retrieved from [Link]

-

International Journal of Advances in Engineering and Management. (2025, October 8). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Retrieved from [Link]

-

MDPI. (n.d.). Effects on Oral Squamous Carcinoma Cell Lines and Their Mechanisms of Pyrazole N-Aryl Sulfonate: A Novel Class of Selective Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

-

Single Use Support. (2023, March 13). Safe handling of bulk drug substances. Retrieved from [Link]

-

PubMed. (2021, September 15). Discovery of pyrazole N-aryl sulfonate: A novel and highly potent cyclooxygenase-2 (COX-2) selective inhibitors. Retrieved from [Link]

-

IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

-

Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Retrieved from [Link]

-

Loss Prevention Standards. (n.d.). Storage and Handling of Pressurised Aerosol Containers. Retrieved from [Link]

-

National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

-

Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

-

Gour, K. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Journal of Molecular and Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Heterocycles in drug discovery: Properties and preparation. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. medline.com [medline.com]

- 3. researchgate.net [researchgate.net]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. aenova-group.com [aenova-group.com]

- 8. pharmacopoeia.com [pharmacopoeia.com]

- 9. cdn.pfizer.com [cdn.pfizer.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arviatechnology.com [arviatechnology.com]

- 14. orf.od.nih.gov [orf.od.nih.gov]

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening: A Guide Featuring 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole

Introduction: The Rationale for Investigating a Novel Pyrazole-Based Compound

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory, cardiovascular, and neurological disorders.[2] This has made kinases one of the most important classes of drug targets in modern medicine.

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form the basis of derivatives with a wide range of pharmacological activities.[3][4][5][6] Pyrazole-containing compounds have been successfully developed as potent and selective kinase inhibitors, playing a crucial role in treating various cancers and other diseases.[3][4][5] The compound at the center of this guide, 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole (hereafter referred to as Compound X), is a novel chemical entity built upon this promising scaffold.

Furthermore, Compound X incorporates a trifluoromethyl (CF3) group, a feature known to enhance key drug-like properties. The CF3 group can improve metabolic stability, increase lipophilicity (which can aid in cell permeability), and enhance binding affinity to target proteins.[7][8] These characteristics make Compound X a compelling candidate for screening as a potential kinase inhibitor.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the screening and characterization of Compound X, or similar novel compounds, as a kinase inhibitor. It outlines a systematic and robust screening cascade, from initial biochemical assays to cell-based validation and selectivity profiling, explaining the causality behind each experimental choice to ensure a self-validating and rigorous evaluation.

The Kinase Inhibitor Screening Cascade: A Strategic Workflow

A successful kinase inhibitor discovery program follows a logical progression of experiments, often referred to as a screening cascade. This multi-step process is designed to efficiently identify potent and selective inhibitors from a pool of candidate molecules, while minimizing false positives and negatives. The following workflow illustrates a typical cascade for characterizing a novel compound like Compound X.

Caption: A typical workflow for kinase inhibitor screening.

Part 1: Primary Screening and Hit Identification

The initial step is to perform a primary screen to identify if Compound X has any activity against a representative panel of protein kinases. A single, relatively high concentration is used to maximize the chances of detecting an interaction.

Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay that quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity. It is a universal assay applicable to virtually any kinase.

Rationale: The ADP-Glo™ assay is chosen for its high sensitivity, broad applicability, and amenability to high-throughput screening (HTS).[2] It avoids the use of radioactivity, which has significant safety and disposal considerations.[2][9]

Materials:

-

Compound X (dissolved in 100% DMSO)

-

Kinase of interest (e.g., a panel including representatives from different families like TKs, CMGC, AGC)

-

Substrate specific to the kinase

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

White, opaque 384-well assay plates

-

Multichannel pipettor or automated liquid handler

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating:

-

Prepare a 1 mM stock solution of Compound X in 100% DMSO.

-

In the 384-well plate, add 50 nL of the 1 mM Compound X stock to the designated sample wells for a final assay concentration of 10 µM.

-

Add 50 nL of 100% DMSO to control wells (for 0% inhibition - high signal) and positive control wells.

-

Add 50 nL of a known inhibitor for the specific kinase being tested to positive control wells (for 100% inhibition - low signal).

-

-

Kinase Reaction Initiation:

-

Prepare a 2X kinase/substrate master mix in Kinase Reaction Buffer. The final concentration of kinase and substrate should be optimized for each specific enzyme.

-

Add 2.5 µL of the 2X kinase/substrate mix to each well.

-

Tap the plate gently to mix and incubate for 15 minutes at room temperature to allow the compound to interact with the kinase.

-

Prepare a 2X ATP solution in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Km value for each kinase to accurately reflect the intrinsic affinity of the inhibitor.[10]

-

Add 2.5 µL of the 2X ATP solution to each well to start the reaction. The final volume will be 5 µL.

-

-

Kinase Reaction:

-

Mix the plate on a plate shaker for 30 seconds.

-

Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for Compound X using the following formula: % Inhibition = 100 * (1 - (Lumi_sample - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl))

A "hit" is typically defined as a compound that causes inhibition above a certain threshold, often >50%, in a primary screen.

Part 2: Hit Validation and Potency Determination

Once a hit is identified from the primary screen, the next crucial step is to validate the activity and determine the potency of the compound. This is achieved by generating a dose-response curve and calculating the IC50 value.

Protocol 2: Dose-Response and IC50 Determination

This protocol expands on the primary assay by testing Compound X over a range of concentrations to determine the concentration at which it inhibits 50% of the kinase activity (IC50).

Rationale: An IC50 value is a quantitative measure of a compound's potency and is a critical parameter for comparing different inhibitors and for guiding structure-activity relationship (SAR) studies.[11] Performing a dose-response analysis helps to confirm the hit and rule out artifacts from single-point screening.[12]

Procedure:

-

Serial Dilution:

-

Create a 10-point, 3-fold serial dilution of Compound X in 100% DMSO, starting from a high concentration (e.g., 10 mM). This will generate a range of concentrations to test, for example, from 100 µM down to 5 nM in the final assay.

-

-

Assay Performance:

-

Follow the same procedure as the primary biochemical assay (Protocol 1), but instead of a single concentration, add 50 nL of each concentration from the serial dilution series to the appropriate wells.

-

-

Data Analysis:

-

Calculate the % inhibition for each concentration of Compound X.

-

Plot the % inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.

-

Hypothetical Data Presentation:

Let's assume the primary screen showed that Compound X inhibits Kinase A and Kinase B. The subsequent dose-response analysis yielded the following results:

| Kinase Target | Compound X IC50 (nM) |

| Kinase A | 75 |

| Kinase B | 1,200 |

| Kinase C | >10,000 |

This data suggests that Compound X is a potent inhibitor of Kinase A, a moderate inhibitor of Kinase B, and inactive against Kinase C at the concentrations tested.

Part 3: Cellular Activity and Selectivity Profiling

Biochemical assays are essential, but they do not fully represent the complex environment inside a living cell. Therefore, it is critical to validate the activity of Compound X in a cellular context and to understand its selectivity across the kinome.

Protocol 3: Cellular Target Phosphorylation Assay (Western Blot)

This protocol aims to determine if Compound X can inhibit the activity of its target kinase (e.g., Kinase A) inside cells by measuring the phosphorylation of a known downstream substrate.

Rationale: Confirming that a compound inhibits its target in a cellular setting provides strong evidence of its mechanism of action and cell permeability. Western blotting is a widely used and robust method for detecting changes in protein phosphorylation.[13]

Materials:

-

Cell line that expresses the target kinase and its substrate (e.g., a cancer cell line where the pathway is active).

-

Compound X.

-

Cell culture medium and supplements.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies (one specific for the phosphorylated substrate, one for the total substrate).

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

-

SDS-PAGE gels and Western blot equipment.

Procedure:

-

Cell Treatment:

-

Plate cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of Compound X (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a specified time (e.g., 2 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to each well, scrape the cells, and collect the lysate.

-

Clarify the lysate by centrifugation.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against the total substrate to confirm equal protein loading.

-

Data Interpretation: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate signal, indicates that Compound X is engaging and inhibiting the target kinase in cells.

The Importance of Selectivity Profiling

Most kinase inhibitors are not entirely specific for a single kinase. Off-target inhibition can lead to unexpected side effects or, in some cases, beneficial polypharmacology. Therefore, assessing the selectivity of a lead compound is a critical step.[10][14]

Methodology: Compound X should be screened against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel or the Promega Kinase Selectivity Profiling Systems) at a fixed concentration (e.g., 1 µM).[15] The results are typically reported as % inhibition or Kd values and can be visualized in a "kinome tree" format to provide a global view of the compound's selectivity.

Hypothetical Selectivity Data for Compound X at 1 µM:

| Kinase Target | % Inhibition |

| Kinase A | 98% |

| Kinase D | 85% |

| Kinase B | 45% |

| Kinase E | 15% |

| ... (400+ other kinases) | <10% |

This hypothetical data suggests that Compound X is highly selective for Kinase A, with some off-target activity against Kinase D. This information is vital for predicting potential toxicities and for guiding further lead optimization efforts.

Illustrative Signaling Pathway: The MAPK/ERK Pathway

To provide context for the action of a potential kinase inhibitor, it is useful to visualize the signaling pathways they might target. The MAPK/ERK pathway is a central signaling cascade that is frequently hyperactivated in cancer and is a common target for kinase inhibitors.

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluate a novel molecule, 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole, as a potential kinase inhibitor. By following a logical screening cascade—from primary biochemical screening and IC50 determination to cellular validation and selectivity profiling—researchers can build a comprehensive data package to support the advancement of a promising hit compound.

If Compound X proves to be a potent and selective inhibitor of a disease-relevant kinase, subsequent steps would involve extensive structure-activity relationship (SAR) studies to improve potency and selectivity, and "scaffold hopping" to explore novel, related chemical series with potentially improved properties.[16][17][18][19] Ultimately, this rigorous, multi-faceted approach is essential for the successful discovery and development of new kinase-targeted therapies.

References

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

-

Nikonova, A. S., et al. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

-

Dar, A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

-

Suh, E., & D'Oria, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

-

Dar, A. A., et al. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

-

Eide, C. A., et al. (2013, September 23). Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia. Blood. [Link]

-

Sun, H., et al. (2012). Classification of Scaffold Hopping Approaches. Drug Discovery Today. [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

ResearchGate. Dose−response curves of kinase inhibitors tested against PL pro. ResearchGate. [Link]

-

ResearchGate. Inhibition of protein kinases by proton pump inhibitors: computational screening and in vitro evaluation. ResearchGate. [Link]

-

Pharmaffiliates. 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole. Pharmaffiliates. [Link]

-

MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Charles River Laboratories. (2024, December 9). Hop To It! The World of Scaffold Hopping. Eureka blog. [Link]

-

Reaction Biology. Kinase Selectivity Panels. Reaction Biology. [Link]

-

ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

-

BioSolveIT. Scaffold Hopping. BioSolveIT. [Link]

-

MRC PPU. Kinase Profiling Inhibitor Database. University of Dundee. [Link]

-

Ferandin, Y., et al. (2016). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]

-

Eco-Vector Journals Portal. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals. [Link]

-

ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

AACR Journals. (2014, October 16). Abstract A68: Assessing dose response to kinase inhibitors using quantitative mass spectrometry. AACR Journals. [Link]

-

PubChem - NIH. 4-Bromopyrazole. PubChem. [Link]

-

Cresset Group. What does scaffold hopping mean to you? Cresset Group. [Link]

-

PubMed. (2021, November 15). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. [Link]

-

MDPI. (2021, February 1). Dose Optimization of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia: A New Therapeutic Challenge. MDPI. [Link]

-

ResearchGate. (2025, October 15). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

-

Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

-

PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

-

ResearchGate. Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase. ResearchGate. [Link]

-

ACS Publications. Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

PubMed. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. [Link]

- Google Patents. CN111072630A - Preparation method and application of bromopyrazole compound intermediate.

-

ASH Publications. BCR-ABL kinase domain mutation analysis in chronic myeloid leukemia patients treated with tyrosine kinase inhibitors: recommendations from an expert panel on behalf of European LeukemiaNet. Blood. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]

- 15. Kinase Selectivity Profiling Systems—General Panel [promega.jp]

- 16. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. biosolveit.de [biosolveit.de]

- 19. cresset-group.com [cresset-group.com]

Application Note: Protocols for Evaluating the Antibacterial Efficacy of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole

Introduction: The Growing Potential of Pyrazole Derivatives in Antimicrobial Research

The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][2] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including significant antibacterial efficacy.[1][2][3][4] Several pyrazole-containing molecules have been successfully developed into clinically approved antibiotics, underscoring the therapeutic potential of this scaffold.[1] This document provides a detailed guide for the comprehensive evaluation of a novel pyrazole derivative, 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole , in antibacterial assays.

The antibacterial mechanism of pyrazole derivatives can vary, with some disrupting the bacterial cell wall, while others target essential enzymes like DNA gyrase or topoisomerase II and IV.[1] Given the structural features of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole, including the presence of a sulfonyl group and halogen atoms, it is hypothesized to possess antibacterial properties worthy of investigation. This application note outlines the essential protocols for determining its spectrum of activity and potency against a panel of clinically relevant bacteria.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the test compound's physicochemical properties is critical for accurate and reproducible results.

Compound Characteristics:

| Property | Value | Source |

| Chemical Name | 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole | Pharmaffiliates |

| CAS Number | 1072944-72-9 | Pharmaffiliates |

| Molecular Formula | C10H5Br2F3N2O2S | Pharmaffiliates |

| Molecular Weight | 434.03 g/mol | Pharmaffiliates |

| Storage | 2-8°C Refrigerator | Pharmaffiliates |

Note: The solubility of many pyrazole derivatives in aqueous media can be limited.[5] It is crucial to determine the optimal solvent for creating a stock solution.

Protocol 1: Preparation of Stock Solution

The causality behind selecting an appropriate solvent lies in ensuring the compound remains fully dissolved at the highest concentration tested, preventing precipitation which would lead to inaccurate dilutions. Dimethyl sulfoxide (DMSO) is a common choice for initial screening of non-polar compounds.

Materials:

-

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Accurately weigh a precise amount of the compound (e.g., 10 mg) using an analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

-

Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

-

Visually inspect the solution for any undissolved particles. If present, the solution may need to be filtered through a 0.22 µm syringe filter.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Important Consideration: The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria. A solvent toxicity control must be included in all experiments.

Core Antibacterial Assays

The following protocols are designed to determine the bacteriostatic and bactericidal activity of the test compound. The choice of bacterial strains should include representatives of both Gram-positive and Gram-negative bacteria, as their cell wall structures differ significantly, which can impact compound efficacy.[2]

Recommended Bacterial Strains:

| Gram Type | Species | ATCC Strain | Rationale |

| Gram-positive | Staphylococcus aureus | 29213 | Common cause of skin and soft tissue infections. |

| Gram-positive | Enterococcus faecalis | 29212 | Important nosocomial pathogen. |

| Gram-negative | Escherichia coli | 25922 | Common cause of urinary tract and gastrointestinal infections. |

| Gram-negative | Pseudomonas aeruginosa | 27853 | Opportunistic pathogen known for intrinsic resistance. |

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol should be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination:

Caption: Workflow for MIC determination.

Materials:

-

96-well sterile, flat-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures grown to logarithmic phase

-

0.5 McFarland turbidity standard

-

Compound stock solution

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile multichannel pipette

Procedure:

-

Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-